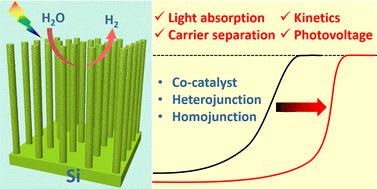Strategies for reducing the overpotential of one-dimensional Si nanostructured photoelectrodes for solar hydrogen production
EES Catalysis Pub Date: 2023-05-17 DOI: 10.1039/d3ey00073g
Abstract
Using solar energy to split water to produce hydrogen, the most promising green energy source, is an advanced way to solve the current energy crisis and environmental pollution problems. The key to this technology lies in the development of high-performance semiconductor photoelectrodes. Si has been recognized as a promissing candidate for solar water splitting photoelectrodes due to its excellent light absorption properties (band gap of 1.1 eV), high carrier mobility, abundance on earth, and established manufacturing technology. To improve the performance of Si-based photoelectrodes, one-dimensional (1D) Si nanostructures have been constructed and investigated. 1D Si nanostructured photoelectrodes have many advantages over planar Si photoelectrodes, including a large specific surface area that provides more reaction sites, antireflection effect that greatly enhances the absorption of sunlight, and improved carrier utilization by decoupling the light absorption and carrier collection paths. However, the poor catalytic activity of Si itself for the water splitting reactions (oxygen evolution reaction and hydrogen evolution reaction) makes the photoelectrocatalytic (PEC) water splitting on Si-based photoelectrodes require a large overpotential. In addition, the narrow band gap of Si leads to a low photovoltage, and the valence band energy level of Si is insufficient to oxidize water, which also leads to an increased overpotential for the PEC water splitting by the Si-based photoelectrodes. In order to reduce the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting, several strategies have been proposed, such as loading co-catalysts and constructing hetero- and homo-junctions. After introducing PEC water splitting process on Si, and the preparation methods and advantages of 1D Si nanostructures, this review paper provides an overview of the strategies and recent advances in reducing the overpotential of 1D Si nanostructured photoelectrodes for PEC water splitting.
Recommended Literature
- [1] Contents list
- [2] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [3] Low resistance bicomponent spunbond materials for fresh air filtration with ultra-high dust holding capacity†
- [4] Polystyrene bound oxidovanadium(IV) and dioxidovanadium(V) complexes of histamine derived ligand for the oxidation of methyl phenyl sulfide, diphenyl sulfide and benzoin†
- [5] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [6] Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene)
- [7] Report of the Departmental Committee on the Composition and Description of Food
- [8] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [9] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [10] Toward high efficiency organic photovoltaic devices with enhanced thermal stability utilizing P3HT-b-P3PHT block copolymer additives†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 13650-70-9
-
CAS no.: 13446-44-1
-
CAS no.: 156779-05-4









